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Compound of Interest

Compound Name: BAY-728

Cat. No.: B12390371 Get Quote

Topic: Analysis of the interaction between the small molecule BAY-728 and the deubiquitinating

enzyme USP21.

Audience: This document is intended for researchers, scientists, and drug development

professionals involved in enzyme kinetics, drug discovery, and biophysical characterization of

molecular interactions.

Introduction
Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a critical

role in various cellular processes by removing ubiquitin from target proteins.[1] Its involvement

in regulating key signaling pathways has made it an attractive therapeutic target, particularly in

oncology.[1][2][3] The development of potent and selective inhibitors for DUBs is a significant

area of research.

Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique used to

study biomolecular interactions in real-time.[4][5] It provides quantitative data on binding

affinity, kinetics (association and dissociation rates), and specificity, making it an invaluable tool

in drug discovery for characterizing the interactions between small molecules and their protein

targets.[6][7]
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This application note provides a detailed protocol for using SPR to analyze the interaction

between the small molecule BAY-728 and the USP21 enzyme. BAY-728 serves as a negative

control for its potent enantiomer, BAY-805, a selective inhibitor of USP21.[8][9] By comparing

the binding kinetics of both compounds, researchers can validate the specificity and activity of

the potent inhibitor.

USP21 Signaling Pathway and Mechanism of Action
USP21 is known to regulate multiple signaling pathways. One well-characterized function is its

role in the negative regulation of the NF-κB pathway. USP21 can deubiquitinate Receptor-

Interacting Protein 1 (RIP1), a key component in the tumor necrosis factor-alpha (TNF-α)

signaling cascade.[8] Deubiquitination of RIP1 by USP21 prevents the activation of the NF-κB

pathway. Inhibition of USP21 by a potent molecule like BAY-805 leads to an accumulation of

ubiquitinated RIP1, resulting in the activation of NF-κB signaling.[8] BAY-728, as the less active

enantiomer, is expected to have a significantly weaker effect on this pathway.
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Caption: USP21-mediated deubiquitination of RIP1 and its inhibition.

Quantitative Data Summary
SPR analysis provides precise measurements of binding kinetics. The key parameters are the

association rate constant (ka), the dissociation rate constant (kd), and the equilibrium

dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding

affinity.

The following table summarizes the binding affinity data for the interaction of BAY-805 (potent

inhibitor) and BAY-728 (negative control) with human USP21, as determined by SPR.[10]

Compound Analyte Ligand ka (1/Ms) kd (1/s) KD (nM)

BAY-805
USP21

Inhibitor

Human

USP21
Not Reported Not Reported 2.2

BAY-728
Negative

Control

Human

USP21
Not Reported Not Reported 8686

Data sourced from a presentation by Bayer on the USP21 Probe BAY-805.[10] The vast

difference in KD values confirms that BAY-805 is a high-affinity binder to USP21, while BAY-
728 exhibits a significantly weaker interaction, validating its use as a negative control.

Detailed Experimental Protocol: SPR Analysis
This protocol outlines the steps for analyzing the binding of a small molecule analyte (e.g.,

BAY-728) to an immobilized protein ligand (USP21) using SPR.

Materials and Reagents
SPR Instrument: Biacore series instrument or similar.

Sensor Chip: CM5 sensor chip (or equivalent carboxylated surface).

Ligand: High-purity recombinant human USP21 protein.
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Analytes: BAY-728 and BAY-805, dissolved in 100% DMSO (stock solution) and serially

diluted in running buffer.

Immobilization Reagents:

Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl (pH 8.5).

Buffers: Acetate buffer (e.g., 10 mM sodium acetate, pH 5.0) for pre-concentration.

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v

Surfactant P20) or a similar buffer, filtered and degassed. The final DMSO concentration

should be matched across all samples and kept low (e.g., 1-2%) to minimize solvent effects.

Regeneration Solution: A solution capable of removing the analyte without denaturing the

ligand (e.g., 10 mM Glycine pH 2.0). This must be optimized for the specific protein.

Experimental Workflow
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Caption: Standard workflow for a Surface Plasmon Resonance experiment.
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Detailed Methodology
Step 1: System Preparation and Chip Priming

Launch the instrument control software and prime the system with degassed running buffer

to ensure a stable baseline.

Insert the CM5 sensor chip. Perform a normalization cycle if required.

Step 2: Ligand Immobilization (Amine Coupling)

Activate the carboxyl groups on the sensor surface by injecting a freshly prepared 1:1

mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

Inject the USP21 protein (typically 20-50 µg/mL in 10 mM acetate buffer, pH 5.0) over the

activated surface. The target immobilization level for small molecule analysis is generally

between 2000-10000 Response Units (RU).

Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters

on the surface.

A reference flow cell should be prepared simultaneously using the same

activation/deactivation chemistry but without injecting the USP21 protein. This allows for the

subtraction of bulk refractive index changes and non-specific binding.

Step 3: Analyte Binding Analysis

Prepare a dilution series of BAY-728 (and BAY-805 for comparison) in running buffer. A

typical concentration range for an unknown interaction might be 0.1 nM to 10 µM. For BAY-
728, given its high KD, concentrations in the micromolar range will be necessary.

Perform a solvent correction test by injecting a series of running buffer samples with slightly

varying DMSO concentrations to determine the solvent response.

Inject the prepared analyte concentrations over the ligand (USP21) and reference flow cells.

For kinetic analysis, a single-cycle kinetics (SCK) approach is often preferred for small

molecules.[8] This involves sequential injections of increasing analyte concentrations without

a regeneration step in between.
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Association Phase: Inject analyte for a defined period (e.g., 60-120 seconds).

Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the

analyte from the ligand (e.g., 120-600 seconds).

Step 4: Surface Regeneration

After each full binding cycle (or at the end of an SCK series), inject the optimized

regeneration solution (e.g., a short pulse of 10 mM Glycine, pH 2.0) to remove all bound

analyte and prepare the surface for the next injection.

Confirm that the regeneration step returns the baseline to the starting level without affecting

the activity of the immobilized USP21.

Step 5: Data Analysis

Process the raw data by subtracting the response from the reference flow cell and then

subtracting a "zero-concentration" (buffer only) injection.

Fit the processed sensorgrams to a suitable binding model. For a 1:1 interaction, the

Langmuir binding model is typically used.

The fitting process will yield the kinetic parameters ka and kd. The equilibrium dissociation

constant, KD, is then calculated from the ratio of these rates (kd/ka).

Conclusion
Surface Plasmon Resonance provides a robust and efficient method for the detailed

characterization of small molecule interactions with protein targets. The data presented here

clearly demonstrates the utility of SPR in distinguishing between a potent, high-affinity inhibitor

(BAY-805) and its corresponding weak-binding negative control (BAY-728) for the USP21

enzyme. The detailed protocol and workflow provided in this note offer a comprehensive guide

for researchers aiming to perform similar analyses, enabling the confident determination of

binding kinetics and affinity, which are critical for advancing drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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